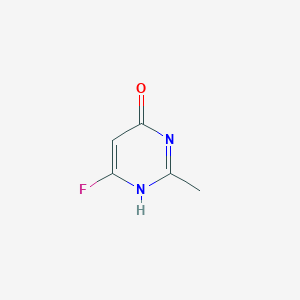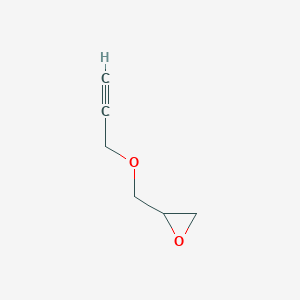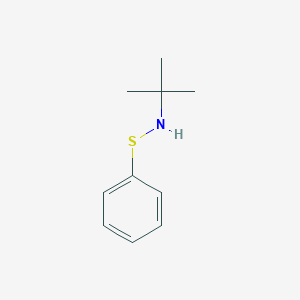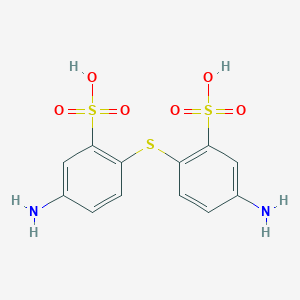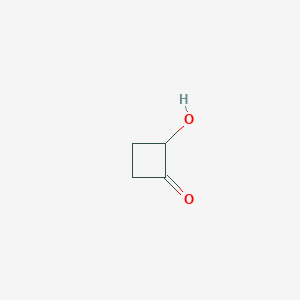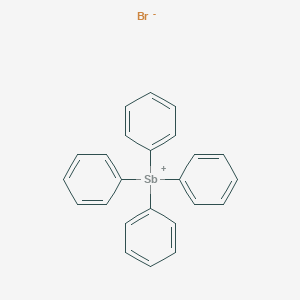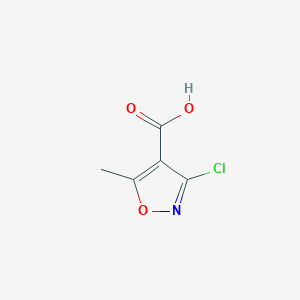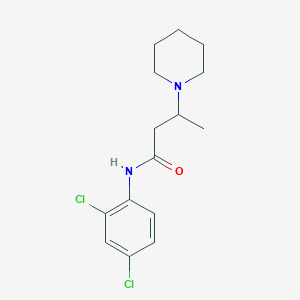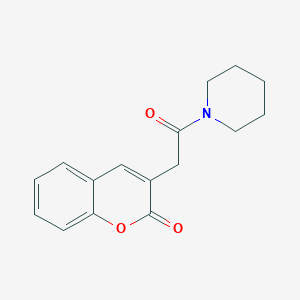
Coumarin, 3-((piperidinocarbonyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coumarin, 3-((piperidinocarbonyl)methyl)-, also known as CPMC, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields. CPMC is a derivative of coumarin, a natural compound found in many plants and used in traditional medicine. CPMC has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential advantages and limitations have been studied extensively.
Wirkmechanismus
The mechanism of action of Coumarin, 3-((piperidinocarbonyl)methyl)- is not fully understood, but it has been shown to interact with various proteins and enzymes in the body. Coumarin, 3-((piperidinocarbonyl)methyl)- has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may have neuroprotective effects. Coumarin, 3-((piperidinocarbonyl)methyl)- has also been shown to interact with the immune system, modulating the activity of immune cells.
Biochemische Und Physiologische Effekte
Coumarin, 3-((piperidinocarbonyl)methyl)- has been shown to have various biochemical and physiological effects. In addition to its neuroprotective effects, Coumarin, 3-((piperidinocarbonyl)methyl)- has been shown to have anti-inflammatory effects and to modulate the activity of immune cells. Coumarin, 3-((piperidinocarbonyl)methyl)- has also been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Coumarin, 3-((piperidinocarbonyl)methyl)- has several advantages for use in laboratory experiments. It is a synthetic compound, which allows for precise control over its purity and concentration. Coumarin, 3-((piperidinocarbonyl)methyl)- is also stable and can be easily stored and transported. However, Coumarin, 3-((piperidinocarbonyl)methyl)- has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several potential future directions for research on Coumarin, 3-((piperidinocarbonyl)methyl)-. One area of research is the development of Coumarin, 3-((piperidinocarbonyl)methyl)--based drugs for the treatment of neurodegenerative diseases and cancer. Another area of research is the study of Coumarin, 3-((piperidinocarbonyl)methyl)-'s mechanism of action, which could lead to a better understanding of its potential therapeutic applications. Additionally, further studies are needed to fully understand the potential advantages and limitations of Coumarin, 3-((piperidinocarbonyl)methyl)- for use in laboratory experiments and clinical trials.
Synthesemethoden
Coumarin, 3-((piperidinocarbonyl)methyl)- can be synthesized using several methods, including the reaction of coumarin with piperidine and formaldehyde. Another method involves the reaction of 3-chloropiperidine with sodium methoxide, followed by reaction with coumarin and formaldehyde. The yield and purity of Coumarin, 3-((piperidinocarbonyl)methyl)- can vary depending on the synthesis method used.
Wissenschaftliche Forschungsanwendungen
Coumarin, 3-((piperidinocarbonyl)methyl)- has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. Coumarin, 3-((piperidinocarbonyl)methyl)- has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Coumarin, 3-((piperidinocarbonyl)methyl)- has also been studied for its potential use as an anticancer agent and as a modulator of the immune system.
Eigenschaften
CAS-Nummer |
18144-53-1 |
|---|---|
Produktname |
Coumarin, 3-((piperidinocarbonyl)methyl)- |
Molekularformel |
C16H17NO3 |
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
3-(2-oxo-2-piperidin-1-ylethyl)chromen-2-one |
InChI |
InChI=1S/C16H17NO3/c18-15(17-8-4-1-5-9-17)11-13-10-12-6-2-3-7-14(12)20-16(13)19/h2-3,6-7,10H,1,4-5,8-9,11H2 |
InChI-Schlüssel |
CQGMUUOGAPIUAY-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)CC2=CC3=CC=CC=C3OC2=O |
Kanonische SMILES |
C1CCN(CC1)C(=O)CC2=CC3=CC=CC=C3OC2=O |
Andere CAS-Nummern |
18144-53-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



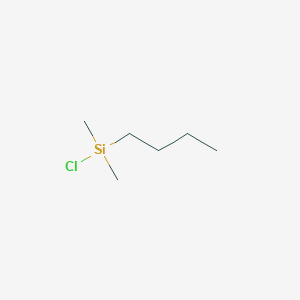
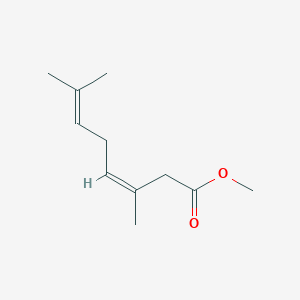
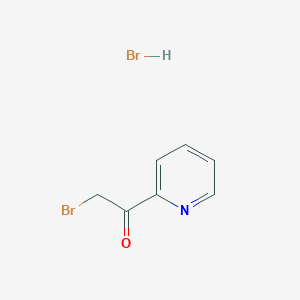
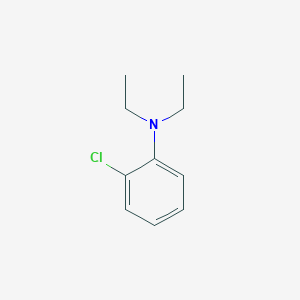
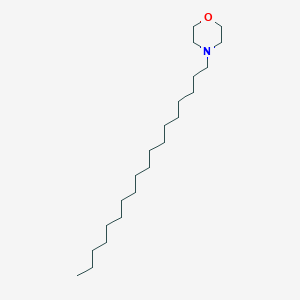
![Benzo[a]naphtho[8,1,2-cde]naphthacene](/img/structure/B93301.png)
